2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole derivative, followed by its coupling with a substituted benzamide. The key steps include:
Formation of Benzothiazole Derivative: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The benzothiazole derivative is then coupled with 2-chloro-5-iodobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The intermediate product is then subjected to further purification and characterization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole moiety can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chloro and iodo substituents can enhance binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound shares the chloro and iodo substituents but differs in the presence of a fluorophenyl group instead of the benzothiazole moiety.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Another similar compound with chloro and iodo groups but a pyrimidine core instead of benzamide.
Uniqueness
The uniqueness of 2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide lies in its combination of a benzothiazole moiety with a substituted benzamide core, providing distinct electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C21H14ClIN2OS |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClIN2OS/c1-12-2-9-18-19(10-12)27-21(25-18)13-3-6-15(7-4-13)24-20(26)16-11-14(23)5-8-17(16)22/h2-11H,1H3,(H,24,26) |
InChI Key |
AIETYYZHFZXJDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
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